molecular formula C10H11NO2 B14806403 2-Amino-6-cyclopropoxybenzaldehyde

2-Amino-6-cyclopropoxybenzaldehyde

Cat. No.: B14806403
M. Wt: 177.20 g/mol
InChI Key: JVEBTGGVMBEBMB-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropoxybenzaldehyde is an organic compound with significant interest in various scientific fields due to its unique structure and reactivity. This compound features an amino group at the second position and a cyclopropoxy group at the sixth position on a benzaldehyde ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzaldehyde under palladium catalysis . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of 2-Amino-6-cyclopropoxybenzaldehyde often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Primary amines in the presence of an acid catalyst.

Major Products:

    Oxidation: 2-Amino-6-cyclopropoxybenzoic acid.

    Reduction: 2-Amino-6-cyclopropoxybenzyl alcohol.

    Substitution: Various imines or Schiff bases depending on the amine used.

Scientific Research Applications

2-Amino-6-cyclopropoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and in the study of structure-activity relationships.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-6-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H11NO2/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,6-7H,4-5,11H2

InChI Key

JVEBTGGVMBEBMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2C=O)N

Origin of Product

United States

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